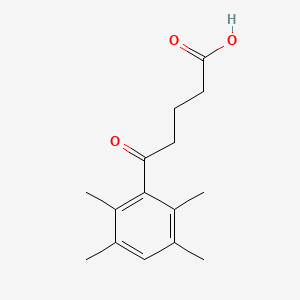

5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid

Übersicht

Beschreibung

5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a tetramethyl-substituted phenyl group attached to a valeric acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid typically involves the introduction of the tetramethylphenyl group onto a valeric acid derivative. One common method is the Friedel-Crafts acylation reaction, where 2,3,5,6-tetramethylbenzoyl chloride is reacted with valeric acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research

Research indicates that derivatives of 5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid may act as potential inhibitors of specific microRNAs involved in cancer progression. For instance, studies on small molecule inhibitors targeting miR-21 and miR-122 have shown promise in inhibiting tumor growth and enhancing therapeutic efficacy against various cancers .

Case Study: MicroRNA Inhibition

In a high-throughput screening study involving over 300,000 compounds, several derivatives of this acid were identified as effective miR-21 inhibitors. Subsequent structure-activity relationship (SAR) studies revealed modifications that enhanced their inhibitory potency . This highlights the compound's potential as a lead structure in developing new cancer therapeutics.

Biochemical Applications

Metabolic Studies

this compound plays a role in metabolic pathways linked to oxidative stress and acidosis. Notably, it has been implicated in cases of high anion gap metabolic acidosis due to its accumulation during certain drug treatments . Understanding its metabolic pathways can provide insights into its role in biochemical processes and potential therapeutic interventions.

Cosmetic Formulations

Skin Care Products

The compound is being explored for its potential use in cosmetic formulations due to its stability and efficacy. Recent studies emphasize the importance of safety and effectiveness in cosmetic products regulated under EU directives. The incorporation of this compound into formulations could enhance moisturizing properties and skin compatibility .

Case Study: Emulsion Stability

In a study focusing on the development of topical formulations with herbal extracts, the inclusion of similar compounds demonstrated improved stability and skin hydration effects. These findings suggest that this compound could serve as a beneficial component in enhancing the performance of cosmetic products .

Chemical Synthesis

Synthetic Intermediates

This compound can be utilized as an intermediate in synthesizing other biologically active molecules. Its structural properties allow for various chemical modifications that can lead to new compounds with enhanced biological activities .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in metabolic processes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,5,6-Tetramethylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a valeric acid backbone.

4-Formylphenylboronic acid: Contains a formyl group and is used in similar applications in organic synthesis.

Phenylboronic acid: A simpler analog with a phenyl group attached to a boronic acid moiety.

Uniqueness

5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid is unique due to the presence of both the tetramethyl-substituted phenyl group and the valeric acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biologische Aktivität

5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid (CAS No. 719295-43-9) is a compound with significant biological activity, particularly in the context of metabolic processes and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and implications for health based on available research.

- Molecular Formula : C₁₅H₂₀O₃

- Molecular Weight : 248.32 g/mol

- Structure : The compound features a tetramethylphenyl group attached to a 5-oxovaleric acid moiety, which contributes to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its role in metabolic pathways and its potential neurotoxic effects. Here are key aspects of its biological activity:

-

Metabolic Role :

- The compound is involved in the metabolism of branched-chain amino acids (BCAAs), particularly isoleucine. It acts as a metabolite that can accumulate in certain metabolic disorders, leading to various health implications .

- Elevated levels of this compound are associated with maple syrup urine disease (MSUD), a genetic disorder that impairs the metabolism of BCAAs due to deficiencies in the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) .

-

Neurotoxicity :

- This compound exhibits neurotoxic properties at elevated concentrations. It can disrupt normal neuronal function and contribute to neurological symptoms seen in metabolic disorders like MSUD .

- Symptoms of toxicity include poor feeding, lethargy, irritability, and severe neurological complications if not managed properly .

Table 1: Summary of Biological Activities

Case Study: Maple Syrup Urine Disease (MSUD)

A notable case study involves the identification of elevated levels of this compound in patients diagnosed with MSUD. In these patients:

- Clinical Presentation : Symptoms typically present within the first few days of life, including poor feeding and lethargy.

- Biochemical Findings : Urine tests reveal high concentrations of BCAAs and their toxic metabolites including this compound.

- Management : Early dietary intervention and monitoring of metabolite levels are crucial for preventing severe neurological outcomes .

Eigenschaften

IUPAC Name |

5-oxo-5-(2,3,5,6-tetramethylphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-9-8-10(2)12(4)15(11(9)3)13(16)6-5-7-14(17)18/h8H,5-7H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBHNGBICHGXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(=O)CCCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350185 | |

| Record name | 5-(2,3,5,6-TETRAMETHYLPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719295-43-9 | |

| Record name | 5-(2,3,5,6-TETRAMETHYLPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.